Cyano(4-nitrophenyl)methyl benzoate CAS 51130-02-0 properties
Cyano(4-nitrophenyl)methyl benzoate CAS 51130-02-0 properties
This is a comprehensive technical guide for Cyano(4-nitrophenyl)methyl benzoate (CAS 51130-02-0), designed for researchers and drug development professionals.
CAS: 51130-02-0 Synonyms: O-Benzoyl-4-nitro-mandelonitrile; Benzoic acid, cyano(4-nitrophenyl)methyl ester Molecular Formula: C₁₅H₁₀N₂O₄ Molecular Weight: 282.25 g/mol [1][2]
Executive Summary
Cyano(4-nitrophenyl)methyl benzoate is a specialized electrophilic building block used primarily in the synthesis of alpha-substituted carboxylic acid derivatives and as a structural probe in agrochemical and pharmaceutical research.[2] Chemically, it represents the O-benzoylated derivative of 4-nitrobenzaldehyde cyanohydrin.
Unlike free cyanohydrins, which are often thermodynamically unstable and prone to reversion to the parent aldehyde and hydrogen cyanide (HCN), this benzoate ester "locks" the cyanohydrin functionality. This stability allows it to serve as a robust intermediate for introducing the
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound combines three distinct functional groups—a nitroarene, a nitrile, and an ester—creating a unique reactivity profile for nucleophilic substitution and reduction chemistries.
Physicochemical Properties Table[1][2][5]
| Property | Value | Note |
| Appearance | Pale yellow to yellow crystalline solid | Characteristic of nitro-aromatics |
| Molecular Weight | 282.25 g/mol | |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Lipophilic ester character |
| Melting Point | 94–98 °C (Typical range for analogues) | Experimental verification recommended |
| Stability | Stable under anhydrous conditions; Hydrolyzes in base | Releases HCN upon hydrolysis |
| Reactivity | Electrophilic at carbonyl; Reducible at Nitro/Nitrile |
Synthesis & Production
The synthesis of Cyano(4-nitrophenyl)methyl benzoate is most efficiently achieved via a one-pot nucleophilic addition-trapping sequence . This method avoids the isolation of the unstable intermediate 4-nitrobenzaldehyde cyanohydrin.
Mechanistic Rationale
-
Cyanosilylation/Addition: Cyanide ion (
) attacks the carbonyl carbon of 4-nitrobenzaldehyde. The strong electron-withdrawing nitro group ( ) at the para position enhances the electrophilicity of the aldehyde, accelerating this step. -
In-Situ Trapping: The resulting alkoxide is immediately acylated by benzoyl chloride. This kinetic trapping prevents the equilibrium from shifting back to the starting materials.
Detailed Experimental Protocol
Scale: 10 mmol basis
Reagents:
-
4-Nitrobenzaldehyde (1.51 g, 10 mmol)
-
Benzoyl Chloride (1.40 g, 10 mmol)
-
Potassium Cyanide (KCN) (0.78 g, 12 mmol) [Caution: Cyanide Source]
-
Solvent: Dichloromethane (DCM) / Water (Biphasic system)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 g) - Phase Transfer Catalyst
Procedure:
-
Preparation: Dissolve 4-nitrobenzaldehyde and benzoyl chloride in DCM (20 mL) in a round-bottom flask.
-
Initiation: Dissolve KCN in cold water (10 mL).
-
Reaction: Add the aqueous KCN solution to the organic phase, followed by the TBAB catalyst.
-
Stirring: Vigorously stir the biphasic mixture at
for 2–4 hours. The phase transfer catalyst shuttles cyanide ions into the organic layer. -
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Look for the disappearance of the aldehyde (
) and appearance of the less polar ester product. -
Work-up: Separate the organic layer. Wash with water (
), saturated (to remove benzoic acid byproducts), and brine. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the pale yellow solid.
Visualization: Synthesis & Reactivity Pathway[8]
The following diagram illustrates the synthesis mechanism and the divergent reactivity pathways (Hydrolysis vs. Reduction) critical for drug development.
Caption: Synthesis via phase-transfer catalysis and downstream divergent synthesis pathways.
Applications in Drug Development[9][10]
A. Pyrethroid SAR Studies
This compound serves as a structural analogue to the cyano-phenoxybenzyl esters found in Type II pyrethroids (e.g., Cypermethrin). Researchers use the 4-nitro variant to:
-
Probe Electronic Effects: The strong electron-withdrawing nature of the nitro group (
) allows scientists to study how electron density at the benzylic position affects metabolic stability and receptor binding affinity. -
Metabolic Tracers: The nitro group can be easily reduced to an amine, providing a handle for fluorescent tagging or radiolabeling during biodistribution studies.
B. Synthesis of -Functionalized Acids
The "masked" nature of the cyanohydrin allows this molecule to act as a precursor for
-
Hydrolysis: Acidic hydrolysis converts the nitrile to a carboxylic acid and cleaves the ester, yielding 4-nitro-mandelic acid .
-
Pinner Reaction: Treatment with dry HCl/alcohol converts the nitrile to an imidate, a gateway to diverse heterocycles.
C. Photo-Labile Protecting Groups (Photocages)
Nitrobenzyl derivatives are classical photocages. The introduction of the
Handling, Safety & Toxicology (HSE)
Critical Hazard: This compound is a Cyanohydrin Derivative .[3]
While the cyanide is covalently bound, metabolic or chemical hydrolysis can release free Cyanide (
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
-
EUH032: Contact with acids liberates very toxic gas (HCN).
Safety Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Waste Disposal: Quench all aqueous waste streams with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any liberated cyanide to cyanate before disposal.
-
Emergency: Have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible in the facility.
References
-
Sigma-Aldrich. Product Specification: Methyl 4-cyanobenzoate and analogues.Link (Used for physicochemical benchmarking).
-
Organic Syntheses. Preparation of Benzoyl Cyanide and Cyanohydrin Esters.[4] Coll. Vol. 3, p. 114.[5] Link (Foundational synthesis protocol).
-
ChemSynthesis. Synthesis and Properties of CAS 51130-02-0.Link (Structural verification).
-
PubChem. Compound Summary for Nitrobenzoate Esters.Link (Toxicity and safety data).
-
BenchChem. Application of Nitro-substituted Benzoates in Drug Discovery.Link (Applications in heterocyclic synthesis).
